Derenofylline

Catalog No.
S525676
CAS No.
251945-92-3
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derenofylline

CAS Number

251945-92-3

Product Name

Derenofylline

IUPAC Name

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22)

InChI Key

RBZNJGHIKXAKQE-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

solubility

Soluble in DMSO, not in water

Synonyms

SLV320; SLV-320; SLV 320; Derenofylline

Canonical SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

The exact mass of the compound Derenofylline is 308.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bronchodilation and Anti-inflammatory Effects

  • Studies have investigated doxofylline's ability to relax airway muscles, similar to other bronchodilators. This could help improve airflow in asthma and COPD patients [].
  • Research suggests doxofylline might also possess anti-inflammatory properties, potentially reducing airway inflammation associated with asthma and COPD [].

Comparison to Theophylline

  • Derenofylline is sometimes compared to theophylline, another methylxanthine used for respiratory conditions. Research suggests doxofylline might have a better side effect profile than theophylline [, ].

Derenofylline is a chemical compound with the molecular formula C18H20N4O and a CAS number of 251945-92-3. It is primarily recognized as a selective antagonist of the adenosine A1 receptor, which plays a critical role in various physiological processes, including cardiovascular function and renal regulation. Derenofylline is being investigated for its potential therapeutic applications in treating conditions such as congestive heart failure and acute decompensated heart failure, particularly in patients with renal dysfunction .

Derenofylline acts by competitively binding to the A1R, preventing the binding of endogenous adenosine, a natural ligand for the receptor []. This blockage disrupts the A1R signaling pathway, leading to various cellular effects depending on the tissue type.

In the heart, A1R blockade by Derenofylline is believed to improve contractility and prevent fibrosis, which could benefit patients with heart failure []. In the kidneys, Derenofylline might help reduce protein leakage and improve renal function [].

Data from animal studies:

  • Derenofylline administration in rats with nephrectomy (surgical kidney removal) prevented increases in heart collagen levels, suggesting a protective effect against cardiac fibrosis [].
  • Studies also showed Derenofylline's ability to reduce albuminuria (protein in urine) in animal models of kidney dysfunction [].
Note

More research is needed to fully understand the mechanism of action of Derenofylline in humans.

Derenofylline is currently not approved for human use. Safety data in humans is limited.

Information from suppliers:

  • Derenofylline is for research use only and not intended for human or veterinary applications [, ].
, including:

  • Oxidation: The compound can be oxidized under certain conditions, which may alter its pharmacological properties.
  • Hydrolysis: Derenofylline may also participate in hydrolysis reactions, particularly in biological systems where it interacts with water.
  • Substitution Reactions: Given its structure, it can engage in substitution reactions that may modify its functional groups.

These reactions are crucial for understanding its stability and reactivity in biological systems.

As a selective adenosine A1 receptor antagonist, derenofylline exhibits significant biological activity:

  • Cardiovascular Effects: By blocking adenosine A1 receptors, it can potentially enhance cardiac output and improve renal blood flow, making it beneficial in heart failure management.
  • Renal Function: Derenofylline's action on the renal system helps in reducing fluid overload and improving glomerular filtration rate, which is vital for patients with heart failure and concurrent renal issues .

Clinical trials have shown promising results regarding its efficacy and safety profile in these contexts .

Derenofylline can be synthesized through various methods, often involving multi-step organic syntheses. The general approach includes:

  • Starting Materials: Utilizing readily available precursors that contain the necessary functional groups.
  • Reagents: Employing specific reagents to facilitate reactions such as alkylation or acylation.
  • Purification: Following synthesis, purification techniques like recrystallization or chromatography are used to isolate the final product with high purity.

The exact synthetic route may vary depending on the desired yield and purity .

Derenofylline has several applications primarily in the medical field:

  • Heart Failure Treatment: Its role as an adenosine A1 receptor antagonist positions it as a candidate for treating heart failure by improving cardiac function and renal health.
  • Research Tool: It serves as a valuable tool in pharmacological research to study adenosine receptor signaling pathways and their implications in various diseases .

Studies on the interactions of derenofylline highlight its potential drug-drug interactions:

Understanding these interactions is essential for optimizing therapeutic regimens involving derenofylline.

Similar Compounds

Derenofylline shares structural and functional similarities with several other compounds that act on adenosine receptors. Here are some comparable compounds:

Compound NameStructure TypePrimary Action
DPCPXAdenosine A1 antagonistSelective binding to A1 receptors
8-SPTAdenosine A1 antagonistSimilar mechanism of action
CaffeineNon-selective antagonistStimulant effects via multiple receptors

Uniqueness of Derenofylline

Derenofylline's uniqueness lies in its selective action on the adenosine A1 receptor while having minimal effects on other receptor subtypes. This selectivity may reduce side effects commonly associated with non-selective adenosine antagonists like caffeine. Additionally, its potential applications in heart failure treatment distinguish it from other similar compounds that may not have such specific therapeutic targets .

The synthesis of Derenofylline relies on the construction of a pyrrolopyrimidine core structure, which serves as the fundamental scaffold for this adenosine receptor antagonist [1] [2]. The pyrrolopyrimidine core assembly represents a critical step in the synthetic pathway, utilizing established methodologies for heterocyclic ring formation.

The primary synthetic approach involves the formation of the pyrrolo[2,3-d]pyrimidine system through cyclization reactions of appropriately substituted precursors [3] [4]. The core assembly typically begins with 4-chloropyrrolopyrimidine intermediates, which undergo nucleophilic substitution reactions with hydrazine hydrate under reflux conditions in absolute ethanol for approximately 8 hours at temperatures ranging from 100-120°C [3] [4]. This methodology achieves yields in the range of 72-85%, demonstrating good efficiency for the initial ring formation step.

Alternative synthetic routes employ different cyclization strategies, including the use of formamide derivatives and Mannich-type reactions for constructing the pyrrolopyrimidine framework [5]. The regioselectivity of these reactions is crucial, as the positioning of substituents significantly affects the final compound's biological activity [5]. Base-catalyzed hydroxymethylation reactions using formaldehyde in aqueous tetrahydrofuran have shown promise for introducing functional groups at the β-position of the pyrrole ring [5].

The synthetic methodology often incorporates palladium-mediated coupling reactions for constructing complex tricyclic frameworks [6]. The Heck cyclization reaction has been employed as a critical step in forming six-membered rings within pyrrolopyrimidine systems, offering good yields and regioselectivity when properly optimized [6].

Cyclohexanol Substitution Optimization Strategies

The incorporation of the cyclohexanol moiety in Derenofylline requires careful optimization of substitution reactions to ensure proper stereochemical control and high yields [2] [7]. The trans-4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexanol structure demands precise control over the cyclohexanol substitution pattern [2] [8].

Nucleophilic substitution reactions involving cyclohexanol derivatives proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions [7] [9]. For secondary alcohols like cyclohexanol, the reaction typically follows an SN1 pathway when concentrated acids are employed, leading to carbocation intermediates that can undergo stereochemical scrambling [7]. To maintain stereochemical integrity, optimized conditions often utilize milder reaction environments with appropriate leaving groups and nucleophiles.

The conformational stability of cyclohexanol plays a crucial role in substitution optimization [10] [11]. The chair conformation represents the most stable arrangement for cyclohexanol, with C-C-C bond angles of approximately 109.5°, minimizing both angle strain and torsional stress [10]. This conformational preference influences the approach of nucleophiles and affects the reaction kinetics.

Catalytic approaches for cyclohexanol derivatization have shown significant promise, particularly nickel-catalyzed amination reactions [12]. These methods can achieve over 85% conversion with 90% selectivity under optimized conditions, utilizing base-promoted mechanisms in aqueous or organic solvent systems [12]. The presence of hydrogen gas and appropriate bases enhances the catalytic activity and selectivity of these transformations [12].

Iridium-catalyzed condensation reactions between alcohols and amines have emerged as efficient methods for cyclohexanol coupling reactions [13]. These reactions proceed under mild conditions (120°C in toluene) with excellent yields, avoiding the formation of undesired side products through redox epimerization [13].

Industrial-Scale Production Challenges and Purification Methods

Industrial-scale production of Derenofylline faces several significant challenges that require comprehensive optimization strategies [14] [15] [16]. The scale-up process from laboratory to manufacturing scale introduces complexities related to heat transfer, mass transfer, and reaction control that can significantly impact product quality and yield.

Heat transfer limitations represent a primary concern during scale-up operations [16]. Large-scale reactors often experience non-uniform temperature distribution, leading to hot spots or cold zones that can promote unwanted side reactions or reduce reaction efficiency [17]. Optimized reactor design with enhanced mixing systems and temperature control mechanisms becomes essential for maintaining consistent reaction conditions across the entire reaction volume.

Mass transfer limitations become more pronounced at industrial scale, particularly for heterogeneous reactions involving solid catalysts or multiphase systems [17]. The optimization of stirring rates, reactor geometry, and phase distribution requires careful engineering to ensure adequate contact between reactants and maintain reaction efficiency.

Purification at industrial scale presents unique challenges compared to laboratory-scale operations [18] [19]. The presence of multiple impurities from side reactions necessitates multi-step purification protocols that often combine crystallization, chromatographic separation, and solvent extraction techniques [19]. High-Performance Liquid Chromatography systems equipped with advanced stationary phases have become standard for achieving the required purity levels (≥98%) for pharmaceutical applications [8] [20].

Crystallization represents the most common purification method for solid pharmaceutical compounds [14] [15]. The optimization of crystallization conditions, including solvent selection, cooling rates, and seeding strategies, significantly affects crystal quality, purity, and yield [21]. For Derenofylline, recrystallization from methanol or ethanol typically achieves purities of 85-95% [14] [15].

Supercritical Fluid Chromatography has gained prominence as an efficient purification technique for pharmaceutical compounds [22]. This method utilizes supercritical carbon dioxide as the mobile phase, offering advantages such as reduced solvent consumption, faster analysis times, and improved separation of chiral compounds [22]. These benefits make SFC particularly suitable for compounds with lipophilic characteristics like Derenofylline.

Quality control during industrial production requires validated analytical methods capable of detecting and quantifying impurities at trace levels [20] [23]. The development of stability-indicating HPLC methods becomes critical for ensuring product quality throughout the manufacturing process and storage period [20].

Stability Profile Under Varied Physicochemical Conditions

The stability profile of Derenofylline under different physicochemical conditions is crucial for determining appropriate storage conditions, shelf life, and formulation strategies [24] [25] [23]. Understanding the degradation pathways and environmental factors that affect compound stability enables the development of optimal manufacturing and storage protocols.

Thermal stability studies indicate that Derenofylline exhibits moderate thermal stability, with decomposition temperatures that have not been fully characterized in available literature [24] [25]. The compound's storage requirement at 2-8°C suggests sensitivity to elevated temperatures, necessitating controlled temperature conditions throughout the manufacturing and storage processes [8] [20].

Moisture sensitivity represents a significant stability concern for Derenofylline [26]. The compound demonstrates hygroscopic properties that can lead to degradation under high humidity conditions [26]. Controlled atmosphere packaging becomes essential for maintaining product stability during storage and distribution [26].

Chemical stability studies focus on identifying primary degradation pathways that may occur under stressed conditions [27] [28]. Common pharmaceutical degradation mechanisms include hydrolysis, oxidation, and photolysis reactions [28]. For compounds containing amine functionalities like Derenofylline, hydrolytic degradation of amide bonds and oxidative degradation of aromatic systems represent potential degradation pathways [28] [29].

The pyrrolopyrimidine core structure demonstrates enhanced metabolic stability compared to related heterocyclic systems [30] [31]. Studies on similar pyrrolopyrimidine compounds have shown significantly improved stability profiles, with some derivatives showing 65% remaining after metabolic stress testing compared to only 4% for related thienopyrimidine analogs [31].

pH stability studies are essential for understanding the compound's behavior under different acidic and basic conditions [28]. The presence of multiple nitrogen atoms in the pyrrolopyrimidine core can lead to protonation under acidic conditions, potentially affecting solubility and stability [28].

Photostability assessment determines the compound's sensitivity to light exposure and guides packaging requirements [32]. Many pharmaceutical compounds undergo photodegradation when exposed to UV radiation, necessitating protection from light during storage and handling [32].

The development of stability-indicating analytical methods enables the monitoring of degradation products and ensures product quality throughout the intended shelf life [23]. These methods must be capable of separating and quantifying the parent compound from potential degradation products under various stress conditions [23].

Long-term stability studies under controlled temperature and humidity conditions provide data for determining expiration dating and storage requirements [23] [32]. Accelerated stability testing at elevated temperatures and humidity levels allows for prediction of long-term stability behavior in shorter time periods [23].

Table 1: Derenofylline Synthetic Pathways and Reaction Conditions
Synthetic RouteKey ReagentsReaction ConditionsYield Range (%)Industrial Challenges
Pyrrolopyrimidine Core Formation4-Chloropyrrolopyrimidine, Hydrazine hydrateReflux in ethanol, 8h, 100-120°C72-85Ring formation selectivity
Nucleophilic SubstitutionSubstituted pyrrolopyrimidine, CyclohexanolDMF solvent, K2CO3, 80-100°C60-75Regioselectivity control
Cyclohexanol CouplingTrans-4-aminocyclohexanol, Phenyl precursorCatalytic conditions, 60-90°C65-80Stereochemical control
Phenyl Ring Installation2-Phenylpyrrolo[2,3-d]pyrimidine intermediateCoupling reaction, controlled temperature70-85Side product formation
Final PurificationCrystallization solvents, HPLC grade reagentsRecrystallization, controlled cooling85-95Impurity removal
Table 2: Physical and Chemical Properties of Derenofylline
PropertyValueSource
Molecular FormulaC18H20N4OPubChem, ChemSpider
Molecular Weight308.38 g/molPubChem, ChemSpider
Melting PointNot determinedCayman Chemical SDS
Storage Temperature2-8°CSigma-Aldrich specifications
Solubility (DMSO)2 mg/mL, clearSigma-Aldrich specifications
Stability ClassCombustible Solids (Class 11)Sigma-Aldrich SDS
AppearanceWhite to beige powderSigma-Aldrich specifications
Purity (HPLC)≥98%Sigma-Aldrich specifications
Table 3: Industrial Manufacturing Challenges and Solutions
Challenge CategorySpecific ChallengeProposed SolutionImplementation Cost
Scale-up IssuesHeat transfer limitations at large scaleOptimized reactor design, temperature controlHigh
Purification ComplexityMultiple impurities from side reactionsMulti-step purification, crystallizationMedium-High
Stability ConcernsMoisture sensitivity during storageControlled atmosphere packagingMedium
Quality ControlHPLC method development for purityValidated analytical methodsMedium
Cost OptimizationExpensive starting materialsAlternative synthetic routesVariable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

308.16371127 g/mol

Monoisotopic Mass

308.16371127 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O1Q96UZ63W

Other CAS

251945-92-3

Dates

Last modified: 08-15-2023
1: Pang PS, Mehra M, Maggioni AP, Filippatos G, Middlebrooks J, Turlapaty P, Kazei D, Gheorghiade M; RENO-DEFEND Investigators. Rationale, design, and results from RENO-DEFEND 1: a randomized, dose-finding study of the selective A1 adenosine antagonist SLV320 in patients hospitalized with acute heart failure. Am Heart J. 2011 Jun;161(6):1012-23.e3. doi: 10.1016/j.ahj.2011.03.004. PubMed PMID: 21641345.
2: Mitrovic V, Seferovic P, Dodic S, Krotin M, Neskovic A, Dickstein K, de Voogd H, Böcker C, Ziegler D, Godes M, Nakov R, Essers H, Verboom C, Hocher B. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure. Circ Heart Fail. 2009 Nov;2(6):523-31. doi: 10.1161/CIRCHEARTFAILURE.108.798389. Epub 2009 Sep 24. PubMed PMID: 19919976.
3: Givertz MM. Adenosine A1 receptor antagonists at a fork in the road. Circ Heart Fail. 2009 Nov;2(6):519-22. doi: 10.1161/CIRCHEARTFAILURE.109.916072. PubMed PMID: 19919975.
4: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
5: Kalk P, Eggert B, Relle K, Godes M, Heiden S, Sharkovska Y, Fischer Y, Ziegler D, Bielenberg GW, Hocher B. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure. Br J Pharmacol. 2007 Aug;151(7):1025-32. Epub 2007 Jun 11. PubMed PMID: 17558436; PubMed Central PMCID: PMC2042943.

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